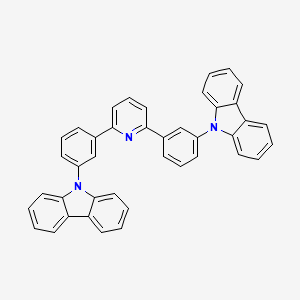

2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-[3-[6-(3-carbazol-9-ylphenyl)pyridin-2-yl]phenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H27N3/c1-5-22-38-32(16-1)33-17-2-6-23-39(33)43(38)30-14-9-12-28(26-30)36-20-11-21-37(42-36)29-13-10-15-31(27-29)44-40-24-7-3-18-34(40)35-19-4-8-25-41(35)44/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWDOFZYKRDHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=NC(=CC=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732536 | |

| Record name | 9,9'-[Pyridine-2,6-diyldi(3,1-phenylene)]di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013405-24-7 | |

| Record name | 9,9'-[Pyridine-2,6-diyldi(3,1-phenylene)]di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine CAS number 1013405-24-7

An In-depth Technical Guide to 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine (CAS: 1013405-24-7)

Introduction: The Architectural Elegance of a Bipolar Host

In the landscape of organic electronics, the performance of devices like Organic Light-Emitting Diodes (OLEDs) is fundamentally governed by the molecular architecture of their constituent materials. This compound, commonly abbreviated as 26DCzPPy, stands out as a pivotal material in this domain.[1][2] It is a high-performance bipolar host material, a classification that stems from its capacity to transport both positive charge carriers (holes) and negative charge carriers (electrons) with comparable efficiency.[2][3]

This dual functionality is a direct consequence of its unique molecular design. The structure features a central, electron-deficient (acceptor) pyridine ring, which is symmetrically flanked by two electron-rich (donor) carbazole units linked via phenyl bridges.[1][3][4] This "Donor-Acceptor-Donor" (D-A-D) configuration is the key to its electronic properties, enabling balanced charge injection and transport within an OLED's emissive layer. This balance is critical for achieving a wide exciton recombination zone, which in turn leads to significant improvements in device efficiency, color purity, and operational lifetime.[1]

Core Physicochemical & Electronic Properties

The utility of 26DCzPPy in optoelectronic devices is underpinned by a specific set of physical, thermal, and electronic characteristics. A sublimed grade with purity exceeding 99% is typically required for high-performance device fabrication to minimize charge trapping and ensure reproducible results.[5]

| Property | Value | Source |

| CAS Number | 1013405-24-7 | |

| Molecular Formula | C₄₁H₂₇N₃ | [6] |

| Molecular Weight | 561.67 g/mol | [3] |

| Appearance | White to pale yellow powder/crystals | [7][8] |

| Melting Point | ~228-232 °C | [6][8] |

| Solubility | Soluble in chloroform, dichloromethane, toluene | [7] |

| Thermal Stability (TGA) | > 370 °C (at 0.5% weight loss) | [3] |

| HOMO Energy Level | ~6.05 eV | [3] |

| LUMO Energy Level | ~2.56 eV | [3] |

| Triplet Energy (Eᴛ) | High (suitable for phosphorescent emitters) | [1][2] |

| UV Absorption (in CH₂Cl₂) | λₘₐₓ at ~239 nm, 292 nm | [3] |

| Fluorescence (in CH₂Cl₂) | λₑₘ at ~410 nm | [3] |

| Hole Mobility (μh) | ~1.0 x 10⁻⁵ cm² V⁻¹ s⁻¹ | |

| Electron Mobility (μe) | ~1.0 x 10⁻⁵ cm² V⁻¹ s⁻¹ |

Synthesis and Purification: A Pathway to High Purity

The synthesis of 26DCzPPy typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, which are standard methods for forming C-C or C-N bonds in complex organic molecules.[9][10] The general strategy involves coupling the carbazole moieties with the central pyridine-phenyl framework.

Caption: Conceptual synthesis workflow for 26DCzPPy.

Conceptual Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a nitrogen-purged glovebox or Schlenk line, a reaction vessel is charged with 2,6-bis(3-bromophenyl)pyridine, two molar equivalents of 9H-carbazole, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).

-

Solvent Addition: Anhydrous toluene or another suitable aprotic solvent is added. The choice of solvent is critical for ensuring all reagents remain in solution at the reaction temperature.

-

Thermal Conditions: The mixture is heated under reflux with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature, and the crude product is isolated by quenching the reaction, followed by extraction and solvent evaporation.

-

Purification for Optoelectronic Grade: This is the most critical step. The crude solid is first purified by column chromatography to remove catalyst residues and byproducts. For device applications, a final purification step of temperature-gradient vacuum sublimation is mandatory. This process separates the target molecule from non-volatile impurities and isomeric variants, yielding the high-purity material required for efficient and stable OLEDs.[5]

Application in High-Performance OLEDs

The primary application of 26DCzPPy is as a host material within the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs.[1][11]

Mechanism of Action in a PhOLED

In a PhOLED, light is generated from the radiative decay of triplet excitons on a guest emitter (dopant) molecule. The host material, which constitutes the bulk of the emissive layer, plays several crucial roles that 26DCzPPy is uniquely suited to fill:

-

Balanced Charge Transport: As a bipolar material, 26DCzPPy facilitates the smooth transport of both holes from the hole-transport layer (HTL) and electrons from the electron-transport layer (ETL) into the EML. This ensures that charge recombination occurs broadly within the emissive layer, maximizing the opportunity for exciton formation on the guest dopant molecules.[1][3]

-

High Triplet Energy: 26DCzPPy possesses high triplet energy (Eᴛ).[1][2] This is a critical requirement for a phosphorescent host. Its triplet energy must be higher than that of the phosphorescent dopant to prevent the back-transfer of energy from the excited dopant to the host. Such a back-transfer would quench the desired light emission, severely reducing device efficiency.

-

Energy Transfer: It efficiently facilitates the transfer of energy from the host molecules (where excitons may initially form) to the guest dopant molecules through a process known as Förster or Dexter energy transfer.

-

Morphological Stability: The material forms stable, amorphous thin films, which is essential for preventing device degradation and short-circuits over time. Its high thermal stability (TGA > 370 °C) allows it to withstand the heat generated during the vacuum deposition process and device operation.[3]

Caption: Typical multi-layer structure of an OLED using 26DCzPPy.

Broader Applications

Beyond its primary role, the favorable electronic properties of 26DCzPPy allow for its use in other device layers:

-

Hole-Blocking or Electron-Blocking Layers: By carefully selecting adjacent materials, 26DCzPPy can be used to confine charge carriers and excitons within the emissive layer, preventing leakage and further boosting efficiency.

-

Organic Photovoltaics (OPVs): It can serve as an exciton-blocking layer at the donor-acceptor interface, which helps to prevent exciton recombination and thereby improves the power conversion efficiency of the solar cell.

Safety and Handling

According to available Safety Data Sheets (SDS), 26DCzPPy is not classified as a hazardous substance under EC Regulation No 1272/2008.[12] However, as with all laboratory chemicals, standard safety protocols must be strictly followed.

-

Handling: Use in a well-ventilated area, preferably within a fume hood or glovebox, to prevent the dispersion of dust.[6][12] Avoid contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-resistant gloves.[13]

-

Storage: Store in a cool, dry, and dark place inside a tightly sealed container to prevent degradation from moisture and light.[7]

-

First Aid: In case of contact, flush skin or eyes with plenty of water for at least 15 minutes.[13] If inhaled, move the individual to fresh air. Seek medical attention if irritation persists.[12]

Conclusion and Future Outlook

This compound (26DCzPPy) is a cornerstone material in the field of organic electronics. Its rationally designed D-A-D molecular structure endows it with balanced bipolar charge transport and high triplet energy, making it an exemplary host for highly efficient phosphorescent and TADF OLEDs. The continued exploration of its structural isomers, such as 3,5-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (35DCzPPy), and other derivatives, promises to further refine charge transport properties and device stability, pushing the boundaries of next-generation displays, lighting, and flexible electronics.[14] Its versatility, demonstrated through applications in various device layers and technologies, ensures that 26DCzPPy and its underlying molecular design principles will remain relevant to researchers and drug development professionals for the foreseeable future.

References

- High Purity Carbazole Derivative: Advanced Materials for Organic Electronics and OLEDs. Google Cloud.

- This compound - ChemicalBook. ChemicalBook.

- This compound - Sigma-Aldrich. Sigma-Aldrich.

- This compound | 1013405-24-7 - ChemicalBook. ChemicalBook.

- This compound 1013405-24-7 C41H27N3 - Heynova. Heynova.

- B4702 - 2,6-Bis[3-(9H-carbazol-9-yl)phenyl]pyridine - TCI Chemicals. TCI Chemicals.

- N-(3-Bromophenyl)carbazole 185112-61-2 In Stock with Wholesale Price. Heynova.

- This compound - Echemi. Echemi.com.

- TADF Materials | Third-Gener

- OLED Material Purity: The Impact of this compound Quality. ningbo-inno.com.

- 26DCzPPy Molecule | Bipolar Host Material for OLEDs | 1013405-24-7 | Ossila. Ossila.

- Material Safety Data Sheet - UPRM. University of Puerto Rico-Mayagüez.

- Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC.

- 2,6-Bis[3-(9H-carbazol-9-yl)phenyl]pyridine, 200MG - Lab Pro Inc. Lab Pro Inc.

- 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole - MDPI. MDPI.

- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

- Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices - MDPI. MDPI.

- 35DCzPPy | Semiconductor for OLEDs | CAS Number 1013405-25-8 - Ossila. Ossila.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1013405-24-7 [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. This compound 1013405-24-7 C41H27N3 - Heynova (Shanghai) New Material Technology CO., Ltd. [heynovachem.com]

- 8. labproinc.com [labproinc.com]

- 9. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ossila.com [ossila.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. uprm.edu [uprm.edu]

- 14. ossila.com [ossila.com]

photophysical properties of 26DCzPPy

An In-Depth Technical Guide to the Photophysical Properties of 2,6-DCzPPy

Abstract

As a pivotal material in the advancement of organic electronics, 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy) has garnered significant attention for its exceptional performance as a bipolar host in Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive exploration of the core , grounded in established experimental data and theoretical principles. We will dissect its molecular architecture, electronic absorption and emission characteristics, triplet energy state, and the electrochemical properties that underpin its functionality. Furthermore, this document details the standardized experimental protocols for characterizing such materials, offering a self-validating framework for researchers and drug development professionals. The synthesis of these properties culminates in its proven efficacy, particularly in high-efficiency blue and white phosphorescent OLEDs.

Introduction: The Architectural Rationale of 26DCzPPy

26DCzPPy (CAS: 1013405-24-7) is a high-performance organic semiconductor specifically designed as a bipolar host material.[1][2][3] Its molecular structure is a deliberate fusion of electron-donating and electron-accepting moieties, a design principle critical for balanced charge transport in OLED devices.

-

Electron-Donating Units: The molecule features two carbazole units. Carbazole is a well-known hole-transporting moiety, prized for its high thermal stability and appropriate highest occupied molecular orbital (HOMO) energy level for efficient hole injection from adjacent layers.

-

Electron-Accepting Core: A central pyridine ring serves as the electron-acceptor and electron-transporting core. The electron-deficient nature of the pyridine ring facilitates electron injection and transport.[1][3][4]

This "donor-acceptor" architecture endows 26DCzPPy with bipolar characteristics, meaning it can efficiently transport both holes and electrons.[1][2] This dual capability is paramount for confining charge recombination within the emissive layer of an OLED, a key determinant of device efficiency and operational lifetime.[2][5]

Core Photophysical & Electrochemical Profile

The functionality of 26DCzPPy in an optoelectronic device is a direct consequence of its intrinsic electronic and photophysical properties. These are primarily investigated through spectroscopic and electrochemical methods.

Electronic Absorption and Emission

The interaction of 26DCzPPy with light is fundamental to its function. This is characterized by UV-Vis absorption and photoluminescence (PL) spectroscopy.

-

UV-Vis Absorption: The absorption spectrum of 26DCzPPy in dichloromethane (CH2Cl2) exhibits strong absorption bands with maxima (λmax) at approximately 239 nm and 292 nm.[1][6] These absorptions are attributed to π-π* electronic transitions primarily localized on the carbazole and pyridine ring systems.[7] The extent of the conjugated system in a molecule dictates the energy required for these transitions.[7][8]

-

Photoluminescence (Fluorescence): Upon excitation, 26DCzPPy exhibits fluorescence with an emission maximum (λem) around 410 nm in CH2Cl2.[1][6] This emission corresponds to the radiative decay from the lowest singlet excited state (S1) to the ground state (S0) and is responsible for the material's characteristic blue fluorescence.

Triplet Energy and Phosphorescence

For its application as a host in phosphorescent OLEDs (PhOLEDs), the most critical parameter is the triplet energy (E_T).

-

Significance of High Triplet Energy: In a PhOLED, energy is transferred from the host molecule (26DCzPPy) to a phosphorescent guest (dopant). To ensure efficient and irreversible energy transfer, the triplet energy of the host must be significantly higher than that of the guest.[9] 26DCzPPy is specifically designed to have a high triplet energy, making it an ideal host for blue phosphorescent emitters, which possess the highest triplet energies among visible dopants.[3]

-

Measurement: The triplet energy is determined from the highest-energy peak of the phosphorescence spectrum. This emission arises from the forbidden transition from the lowest triplet state (T1) to the singlet ground state (S0). Due to the long lifetime of the triplet state, this measurement must be performed at cryogenic temperatures (typically 4.2 K or 77 K) to minimize non-radiative decay processes.[10][11] Low-temperature phosphorescence spectra have been recorded for 26DCzPPy to confirm its high triplet energy level.[10]

Electrochemical Properties

The energy levels of the frontier molecular orbitals (HOMO and LUMO) dictate the charge injection and transport capabilities of the material.

-

HOMO Level: The HOMO level, determined to be approximately -6.05 eV, indicates the energy required to remove an electron (ionization potential).[1] This deep HOMO level ensures efficient hole injection from typical hole-transport layers and provides stability against oxidation.[3]

-

LUMO Level: The LUMO level, at approximately -2.56 eV, represents the energy released when an electron is added (electron affinity).[1] This level is suitable for accepting electrons from common electron-transport layers.

-

Energy Gap: The difference between the HOMO and LUMO levels gives the energy gap (E_g), which is consistent with the absorption edge of its optical spectrum.[10]

The combination of these HOMO and LUMO levels confirms the bipolar nature of 26DCzPPy, enabling balanced charge flux within the device.[1][4]

Data Summary

The key photophysical and electrochemical properties of 26DCzPPy are summarized below.

| Property | Value | Solvent/Method | Reference |

| Chemical Formula | C41H27N3 | - | [1] |

| Molecular Weight | 561.67 g/mol | - | [1] |

| UV Absorption (λ_max) | 239 nm, 292 nm | Dichloromethane | [1][6] |

| Fluorescence (λ_em) | 410 nm | Dichloromethane | [1][6] |

| HOMO Energy | -6.05 eV | AC-3 | [1][10] |

| LUMO Energy | -2.56 eV | Calculated from IP & E_g | [1][10] |

| Thermal Stability (TGA) | > 370 °C (0.5% weight loss) | - | [1][6] |

Experimental Protocols & Workflows

To ensure scientific integrity, the characterization of 26DCzPPy must follow standardized, self-validating protocols.

Synthesis

The most common synthesis route for 26DCzPPy is the Suzuki coupling reaction.[10]

-

Reactants: 2,6-dibromopyridine is reacted with 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-carbazole.

-

Catalyst: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], is used.

-

Conditions: The reaction is typically carried out in a toluene/ethanol mixture with an aqueous base (e.g., K2CO3) under reflux for 24 hours.[10]

-

Purification: The final product is purified by column chromatography and subsequent temperature gradient vacuum sublimation to achieve the high purity (>99%) required for electronic devices.[10]

Spectroscopic Measurements

The following diagram illustrates a typical workflow for comprehensive photophysical characterization.

Caption: Standard workflow for photophysical characterization.

Protocol for Steady-State Measurements (UV-Vis & Fluorescence):

-

Solvent Selection: Use a spectroscopic grade solvent in which the compound is soluble (e.g., dichloromethane, toluene).

-

Concentration: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) to avoid aggregation and inner filter effects.

-

UV-Vis: Record the absorption spectrum using a dual-beam spectrophotometer, using a cuvette containing only the solvent as a reference.

-

Fluorescence: Using a fluorometer, excite the sample at a wavelength of strong absorption (e.g., 292 nm). Record the emission spectrum over a range that includes the expected emission (e.g., 350-600 nm).

Protocol for Transient Photoluminescence Decay:

-

Sample: A thin film of the material is deposited on a quartz substrate.

-

Excitation: Excite the sample with a pulsed laser source (e.g., a nitrogen laser at 337 nm with picosecond pulse width).[10]

-

Detection: Measure the decay of the luminescence intensity over time using a high-speed detector like a streak camera or time-correlated single-photon counting (TCSPC) system.[10]

-

Analysis: Fit the decay curve to an exponential function to determine the excited-state lifetime.

Visualizing the Photophysical Processes

The interplay of absorption and emission can be visualized with a Jablonski diagram.

Caption: Jablonski diagram for 26DCzPPy's key photophysical pathways.

Application in OLEDs: A Host with a Purpose

The carefully engineered make it a premier host material for PhOLEDs.

Caption: Simplified structure of an OLED with 26DCzPPy as the host.

In this device architecture:

-

Holes and electrons are injected from the anode and cathode, respectively.

-

The bipolar nature of 26DCzPPy facilitates the transport of both charge carriers into the emissive layer (EML).

-

Within the EML, holes and electrons recombine on the 26DCzPPy host molecules, forming excitons (excited states).

-

Due to its high triplet energy, the energy from these host excitons is efficiently transferred to the phosphorescent guest molecules.

-

The guest molecules then relax by emitting light of a specific color, leading to a highly efficient electroluminescent device.[1][10]

Conclusion

26DCzPPy stands as a testament to the power of molecular engineering in materials science. Its architecture, which marries hole-transporting carbazole units with an electron-transporting pyridine core, results in a bipolar material with an ideal set of photophysical and electrochemical properties. A high triplet energy, suitable HOMO/LUMO levels for charge injection, and excellent thermal stability make it a cornerstone material for the fabrication of state-of-the-art blue and white phosphorescent OLEDs. The standardized protocols outlined herein provide a robust framework for the continued investigation and quality assurance of this and similar high-performance materials, driving future innovations in organic electronics.

References

-

MDPI. (n.d.). Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. Retrieved from [Link]

- Tian, Q. S., Yuan, S., Shen, W. S., et al. (2020). Multichannel Effect of Triplet Excitons for Highly Efficient Green and Red Phosphorescent OLEDs.

- Grazulevicius, J. V., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. RSC Advances.

- Su, S. J., et al. (2008). Pyridine-containing Bipolar Host Materials for Highly Efficient Blue Phosphorescent OLEDs.

-

Tian, Q. S., et al. (2020). Multichannel Effect of Triplet Excitons for Highly Efficient Green and Red Phosphorescent OLEDs. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Transient photoluminescence (PL) decay and emission spectra. Retrieved from [Link]

-

Luminescence Technology Corp. (n.d.). 26DCzPPy|1013405-24-7. Retrieved from [Link]

- El-Kemary, M., et al. (2000). Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. Journal of Physical Organic Chemistry.

-

Borun New Material. (n.d.). 26DCzPPy: The Bipolar Host Material Driving OLED Innovation. Retrieved from [Link]

- Bolton, O., et al. (2011). Activating efficient phosphorescence from purely organic materials by crystal design.

-

ResearchGate. (n.d.). Terpyridine Analogues: Structural, Electrochemical, and Photophysical Properties of 2,6-Di(thiazol-2-yl)pyridine Derivatives. Retrieved from [Link]

- Salampuria, S., Chaudhuri, T., & Banerjee, M. (2012). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Optics and Photonics Journal.

- Percino, J., et al. (2020). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances.

- Malytska, I., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. Journal of Molecular Modeling.

- Chen, Y. C., et al. (2019). Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices. Polymers.

-

ResearchGate. (n.d.). Crystal structure and luminescence properties of 2-[(2′,6′-dimethoxy-2,3′-bipyridin-6-yl)oxy]-9-(pyridin-2-yl)-9H-carbazole. Retrieved from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

- Kim, M. H., et al. (2021). Triplet decay-induced negative temperature dependence of the transient photoluminescence decay of thermally activated delayed fluorescence emitter.

- Cho, Y. J., et al. (2022). A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes. RSC Advances.

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. 26DCZPPY;this compound CAS-no-1013405-24-7 - Career Henan Chemical Co. [coreychem.com]

- 4. ossila.com [ossila.com]

- 5. mdpi.com [mdpi.com]

- 6. lumtec.com.tw [lumtec.com.tw]

- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Architectural Elegance of a Bipolar Host Material

An In-Depth Technical Guide to the Synthesis of 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy)

In the landscape of organic electronics, the performance of Organic Light-Emitting Diodes (OLEDs) is critically dependent on the molecular architecture of the materials employed within their emissive layers. This compound, commonly abbreviated as 26DCzPPy, stands out as a pivotal bipolar host material engineered for high-efficiency phosphorescent OLEDs (PhOLEDs).[1][2] Its design masterfully integrates electron-donating 9-phenylcarbazole moieties with an electron-accepting pyridine core.[1][3] This donor-acceptor-donor (D-A-D) structure is not a random amalgamation but a deliberate design to facilitate balanced injection and transport of both holes and electrons, a critical factor for achieving high recombination efficiency within the device.[1][2]

Furthermore, 26DCzPPy possesses a high triplet energy (T₁), a non-negotiable prerequisite for host materials in PhOLEDs. This high triplet energy level ensures that the excitonic energy of the host is sufficient to efficiently transfer to the phosphorescent guest emitter without significant energy loss, enabling the device to harvest both singlet and triplet excitons and thus achieve high quantum efficiencies.[1][4] This guide provides a comprehensive, scientifically grounded methodology for the synthesis of this high-performance material, intended for researchers and professionals in materials science and drug development.

Strategic Synthesis Design: A Retrosynthetic Approach

The synthesis of a complex molecule like 26DCzPPy is best approached through retrosynthesis, a method that deconstructs the target molecule into simpler, commercially available precursors. The structure of 26DCzPPy clearly suggests a convergent synthesis strategy centered around the formation of two key carbon-carbon (C-C) bonds. These bonds link the central 2,6-disubstituted pyridine ring to two identical 3-(9H-carbazol-9-yl)phenyl fragments.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for forming such aryl-aryl C-C bonds with high efficiency and functional group tolerance.[5][6] This leads to a logical disconnection, as illustrated below, identifying two primary building blocks: a doubly activated pyridine core (A) and an organoboron derivative of the carbazole-phenyl wing (B).

Caption: Retrosynthetic analysis of 26DCzPPy.

This analysis simplifies the overall challenge into two manageable, high-yielding stages:

-

Synthesis of the Key Boronic Acid Precursor : The N-arylation of carbazole to form a C-N bond, followed by the introduction of a boronic acid functional group.

-

Final Assembly via Suzuki Coupling : The double C-C bond-forming reaction to construct the final target molecule.

Part I: Synthesis of the Key Precursor, 3-(9H-carbazol-9-yl)phenylboronic Acid

The synthesis of this crucial intermediate involves a two-step process starting from carbazole and a suitable dihalogenated benzene. The choice of 1-bromo-3-iodobenzene is strategic; the greater reactivity of the C-I bond over the C-Br bond allows for selective initial C-N coupling, leaving the bromo group available for subsequent conversion to the boronic acid.

Step 1: N-Arylation via Ullmann Condensation

The Ullmann condensation is a classic, reliable method for forming aryl-nitrogen bonds, utilizing a copper catalyst. It is particularly effective for coupling N-H bonds of heterocycles like carbazole with aryl halides.

Experimental Protocol: Synthesis of 9-(3-Bromophenyl)-9H-carbazole

-

Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add carbazole (1.0 eq.), 1-bromo-3-iodobenzene (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

-

Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to the flask via syringe.

-

Reaction : Heat the reaction mixture to 150-160 °C and stir for 18-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up : After completion, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 9-(3-bromophenyl)-9H-carbazole.

Causality Behind Choices:

-

Catalyst : Copper(I) iodide is a cost-effective and robust catalyst for Ullmann-type reactions.

-

Base : K₂CO₃ is a sufficiently strong base to deprotonate the carbazole N-H, facilitating its coordination to the copper center, yet it is not so harsh as to cause unwanted side reactions.

-

Solvent : DMF is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at the required high temperature.

Step 2: Borylation via Lithium-Halogen Exchange

With the bromo-substituted intermediate in hand, the final step is to convert the C-Br bond into a C-B bond. A common and effective method is lithium-halogen exchange at low temperature, followed by quenching with a borate ester.

Experimental Protocol: Synthesis of 3-(9H-carbazol-9-yl)phenylboronic Acid

-

Reaction Setup : Add the previously synthesized 9-(3-bromophenyl)-9H-carbazole (1.0 eq.) to a dry Schlenk flask under an inert atmosphere. Dissolve it in anhydrous tetrahydrofuran (THF).

-

Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour.

-

Borylation : To the resulting aryllithium species, add triisopropyl borate (B(O-iPr)₃, 1.2 eq.) dropwise, ensuring the temperature remains below -70 °C.

-

Quenching : After stirring for 2 hours at -78 °C, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by adding aqueous hydrochloric acid (1 M HCl) and stir vigorously for 1 hour until a precipitate forms.

-

Isolation : Filter the solid precipitate, wash with cold water and a small amount of cold diethyl ether to remove impurities. Dry the solid under vacuum to yield 3-(9H-carbazol-9-yl)phenylboronic acid. The product can be used in the next step, often without further purification.

Causality Behind Choices:

-

Low Temperature : The lithium-halogen exchange is a very fast reaction that must be conducted at low temperatures (-78 °C) to prevent side reactions, such as the reaction of n-BuLi with the solvent or other functional groups.

-

Borate Ester : Triisopropyl borate is an excellent electrophile for trapping the aryllithium intermediate. The subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

Part II: Final Assembly via Suzuki-Miyaura Cross-Coupling

The final step is the construction of the target molecule via a double Suzuki-Miyaura coupling. This reaction will form two C-C bonds between the 2 and 6 positions of a pyridine ring and two molecules of the boronic acid precursor synthesized in Part I.

Caption: Step-by-step workflow for the final Suzuki coupling.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup : In a round-bottom flask, combine 2,6-dibromopyridine (1.0 eq.), 3-(9H-carbazol-9-yl)phenylboronic acid (2.1 eq.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), and potassium carbonate (K₂CO₃, 4.0 eq.).

-

Solvent Addition : Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The aqueous phase is necessary to dissolve the inorganic base.

-

Inert Atmosphere : Degas the mixture by bubbling argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium(0) catalyst.

-

Reaction : Heat the mixture to reflux (around 90-100 °C) under the inert atmosphere for 24-48 hours. The reaction should be stirred vigorously to ensure proper mixing of the biphasic system.

-

Work-up : After cooling to room temperature, add ethyl acetate to dilute the mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Purification : Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Final Purification : Purify the crude solid by column chromatography on silica gel (eluent: dichloromethane/hexane gradient). For applications in electronic devices, further purification by temperature-gradient sublimation is highly recommended to achieve the requisite high purity (≥99%).

Causality Behind Choices:

-

Catalyst System : Pd(PPh₃)₄ is a highly effective, commercially available palladium(0) pre-catalyst that is widely used for Suzuki couplings.[7] The triphenylphosphine ligands stabilize the palladium center.

-

Base and Solvent System : The combination of K₂CO₃ and an aqueous solvent mixture is crucial.[8][9] The base activates the boronic acid in the transmetalation step of the catalytic cycle, and the water/organic solvent system ensures all components can interact.

Catalytic Mechanism: The Engine of C-C Bond Formation

Understanding the mechanism of the Suzuki-Miyaura coupling validates the choice of reagents and conditions. The process is a catalytic cycle that continuously regenerates the active palladium(0) species.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2,6-dibromopyridine, forming a Pd(II) intermediate.

-

Transmetalation : The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group (the carbazolyl-phenyl fragment) to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.

Characterization and Data Summary

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

| Property | Expected Value / Observation | Reference(s) |

| Appearance | White to pale yellow crystalline solid | [10] |

| Molecular Formula | C₄₁H₂₇N₃ | [11] |

| Molecular Weight | 561.67 g/mol | [11] |

| Melting Point | 228 - 232 °C | [11] |

| Solubility | Soluble in chloroform, dichloromethane, toluene; Insoluble in water | [10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-8.4 (complex aromatic multiplets) | [12][13] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~109-150 (aromatic carbons) | [12][13] |

| Mass Spec (ESI-MS) | m/z: 562.23 [M+H]⁺ | [11][12] |

| Purity (HPLC) | ≥99% (sublimed grade) |

Conclusion

The synthesis of this compound is a prime example of modern synthetic strategy, relying on robust and high-yielding palladium-catalyzed cross-coupling reactions. By following a convergent pathway involving the initial preparation of a key boronic acid intermediate and its subsequent double Suzuki-Miyaura coupling with 2,6-dibromopyridine, this high-value bipolar host material can be synthesized efficiently. The protocols and rationale detailed in this guide provide a self-validating framework for producing 26DCzPPy with the high purity required for its application in advanced organic electronic devices, thereby contributing to the development of next-generation displays and lighting technologies.

References

- High Purity Carbazole Derivative: Advanced Materials for Organic Electronics and OLEDs. Google Cloud.

- This compound 1013405-24-7 C41H27N3 - Heynova. Heynova.

- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Unknown Source.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH).

- Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices. MDPI.

- This compound - Echemi. Echemi.

- This compound | 1013405-24-7 - ChemicalBook. ChemicalBook.

- This compound - Sigma-Aldrich. Sigma-Aldrich.

- Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Unknown Source.

- 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole. UniCA IRIS.

-

Synthesis, crystal structures and properties of carbazole-based[14]helicenes fused with an azine ring. Beilstein Journals. Available at:

- Spectroscopic Analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol. Benchchem.

- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1013405-24-7 [chemicalbook.com]

- 3. Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices [mdpi.com]

- 4. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis, crystal structures and properties of carbazole-based [6]helicenes fused with an azine ring [beilstein-journals.org]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 10. This compound 1013405-24-7 C41H27N3 - Heynova (Shanghai) New Material Technology CO., Ltd. [heynovachem.com]

- 11. echemi.com [echemi.com]

- 12. iris.unica.it [iris.unica.it]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2,6-Bis[3-(9H-Carbazol-9-yl)phenyl]pyridine (26DCzPPy): A Cornerstone Material for Advanced Organic Electronics

Audience: Researchers, scientists, and materials development professionals.

Abstract

This technical guide provides a comprehensive overview of 2,6-Bis[3-(9H-Carbazol-9-yl)phenyl]pyridine, commonly known as 26DCzPPy (CAS No. 1013405-24-7). With the molecular formula C41H27N3, this organic semiconductor has emerged as a pivotal material in the advancement of Organic Light-Emitting Diode (OLED) technology. Its unique molecular architecture gives rise to exceptional electronic properties, most notably bipolar charge transport and high triplet energy, making it an indispensable component in high-efficiency phosphorescent OLEDs. This document delves into the molecular structure, physicochemical properties, detailed synthesis protocols, and its application in the fabrication of state-of-the-art OLED devices. The causality behind its functional superiority is examined, providing field-proven insights for researchers and developers in organic electronics.

Molecular Architecture and Physicochemical Properties

The remarkable performance of 26DCzPPy in electronic devices stems directly from its sophisticated molecular design. The structure features a central electron-deficient pyridine core symmetrically linked to two electron-rich carbazole moieties through phenyl rings.[1][2] This strategic arrangement is the foundation of its functionality.

-

Pyridine Core: Acts as an electron-accepting unit, facilitating efficient electron injection and transport.[3]

-

Carbazole Moieties: Function as electron-donating units, promoting hole injection and transport.[3]

-

Phenyl Linkers: These bridges between the core and the peripheral groups help to modulate the electronic properties and ensure a high glass transition temperature, contributing to the material's thermal stability in devices.

This combination of electron-donating and electron-accepting components within a single molecule gives 26DCzPPy its characteristic bipolar nature , allowing it to transport both holes and electrons effectively.[3][4] This balanced charge transport is critical for ensuring that charge recombination occurs efficiently within the emissive layer of an OLED, thereby maximizing light output and device efficiency.[4]

Caption: Molecular Structure of 26DCzPPy (C41H27N3).

Table 1: Key Physicochemical Properties of 26DCzPPy

| Property | Value | Reference |

| Full Name | 2,6-Bis[3-(9H-Carbazol-9-yl)phenyl]pyridine | [1] |

| CAS Number | 1013405-24-7 | [1][5] |

| Molecular Formula | C41H27N3 | [1][5] |

| Molecular Weight | 561.67 g/mol | [3][5] |

| Appearance | White to off-white powder/crystals | [1][2] |

| Melting Point (Tm) | 228-232 °C | [1][6] |

| Glass Transition (Tg) | 102 °C | [7] |

| HOMO Level | 6.1 eV | [1] |

| LUMO Level | 2.6 eV | [1] |

| Triplet Energy (ET) | > 3.0 eV | [8] |

| Absorption (λmax) | 239, 292 nm (in CH2Cl2) | [3] |

| Fluorescence (λem) | 410 nm (in CH2Cl2) | [3] |

| Purity | >99% (after sublimation) | [1][4] |

Synthesis and Purification

The synthesis of high-purity 26DCzPPy is paramount for its successful application in OLEDs, as impurities can act as charge traps or quenching sites, severely degrading device performance. The most common and effective route is a Palladium-catalyzed Suzuki coupling reaction.[7]

The causality for choosing this method lies in its high efficiency and tolerance for complex functional groups, allowing for the direct coupling of the pyridine core with the carbazole-phenyl side arms. The protocol below is a self-validating system; successful synthesis yields a product with the expected spectroscopic and physical properties outlined in Table 1.

Caption: Workflow for the Synthesis and Purification of 26DCzPPy.

Experimental Protocol: Synthesis of 26DCzPPy

This protocol is adapted from established literature procedures.[7]

-

Reaction Setup: To a mixture of toluene (100 mL) and ethanol (50 mL) in a round-bottom flask, add 2,6-dibromopyridine (0.711 g, 3.0 mmol), (3-(carbazol-9-yl)phenyl)pinacol boronic ester (2.66 g, 7.20 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.139 g, 0.12 mmol).

-

Addition of Base: Add 50 mL of a 2M aqueous potassium carbonate (K2CO3) solution to the flask. The base is crucial for activating the boronic ester in the catalytic cycle.

-

Reflux: Stir the mixture vigorously under a nitrogen atmosphere and heat to reflux. Maintain reflux for 24 hours. The inert atmosphere is essential to prevent the degradation of the palladium catalyst.

-

Work-up: After cooling to room temperature, pour the mixture into water and extract the organic phase with chloroform. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate (MgSO4).

-

Initial Purification: Remove the solvent under reduced pressure. Purify the crude solid using silica gel column chromatography, typically with chloroform as the eluent.

-

Final Purification: For device-grade material, the product must undergo temperature gradient vacuum sublimation. This process removes trace impurities and residual solvent, yielding a final product with >99% purity, which is critical for achieving high-performance, long-lasting OLEDs.[1][7]

Application in Organic Light-Emitting Diodes (OLEDs)

26DCzPPy is a versatile material used in several key layers of an OLED stack, primarily as a host in the emissive layer (EML).[1][2]

-

Bipolar Host Material: Its primary role is to host phosphorescent guest emitters (dopants), particularly for high-energy blue light emission. The high triplet energy of 26DCzPPy ensures that energy is efficiently transferred from the host to the guest dopant without being lost, a phenomenon known as Dexter energy transfer. This prevents back-energy transfer and maximizes the efficiency of light emission from the dopant.[4][8]

-

Hole-Blocking and Electron-Transporting Layer: The electron-accepting pyridine core gives 26DCzPPy good electron mobility. It can be used in hole-blocking layers (HBL) to confine holes within the EML, forcing them to recombine with electrons and increasing the device's recombination efficiency.[2]

Caption: Typical OLED Structure Incorporating a 26DCzPPy Host Layer.

Experimental Protocol: Fabrication of a 26DCzPPy-Based OLED

This protocol describes the fabrication of a phosphorescent OLED via thermal evaporation in a high-vacuum environment (<10⁻⁶ Torr), a standard technique for producing high-performance devices.[7]

-

Substrate Preparation: Begin with a pre-cleaned glass substrate coated with Indium Tin Oxide (ITO), which serves as the transparent anode. The substrates are typically cleaned with solvents and treated with UV-ozone to improve work function and hole injection.

-

Hole Injection Layer (HIL): Deposit a ~20 nm layer to facilitate the injection of holes from the anode.

-

Hole Transport Layer (HTL): Deposit a ~30 nm layer of a suitable hole-transporting material (e.g., 3DTAPBP) onto the HIL. This layer transports holes to the emissive zone.

-

Emissive Layer (EML): Co-deposit 26DCzPPy as the host material with a phosphorescent dopant (e.g., 11% FIrpic for blue emission) to form a ~10 nm thick layer. The precise doping concentration is critical for balancing charge transport and preventing efficiency roll-off at high brightness.

-

Electron Transport Layer (ETL): Deposit a ~40 nm layer of an electron-transporting material (e.g., TmPyPBP). This layer transports electrons from the cathode and blocks holes from leaking out of the EML.

-

Cathode Deposition: Complete the device by depositing a cathode, typically a thin layer of Lithium Fluoride (LiF) (~0.5 nm) followed by a thicker layer of Aluminum (Al) (~100 nm). The LiF layer enhances electron injection.

Conclusion

2,6-Bis[3-(9H-Carbazol-9-yl)phenyl]pyridine (26DCzPPy) stands as a testament to the power of rational molecular design in materials science. Its unique bipolar charge transport capabilities and high triplet energy have made it a benchmark host material, particularly for enabling efficient and stable blue phosphorescent OLEDs, which have historically been a major challenge for the display industry.[4] The detailed synthesis and fabrication protocols provided herein offer a validated framework for researchers to leverage the exceptional properties of 26DCzPPy in the development of next-generation organic electronic devices. Its continued use in both academic research and industrial manufacturing underscores its critical role in pushing the boundaries of display and lighting technology.

References

-

Noctiluca. (n.d.). 26DCzPPy | C41H27N3 | 1013405-24-7. Retrieved from Noctiluca High Purity Materials. [Link]

-

Borun New Material Technology. (n.d.). 26DCzPPy: The Bipolar Host Material Driving OLED Innovation. Retrieved from Borun New Material Technology. [Link]

-

Aydin, M., & Imer, Y. E. (2021). Changes in optical and sensing properties of 26DCzPPy WOLED material for different molarities. ResearchGate. [Link]

-

AHP Materials. (n.d.). 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine CAS 1013405-24-7. Retrieved from AHP Materials. [Link]

-

Warshel Chemical Ltd. (n.d.). 26DCzPPy CAS 1013405-24-7. Retrieved from Warshel Chemical Ltd. [Link]

-

ResearchGate. (n.d.). The chemical configurations of 26DCzPPy, TCTA, and B4PyMPM. Retrieved from ResearchGate. [Link]

-

Supporting Information: Pyridine-containing Bipolar Host Materials for Highly Efficient Blue Phosphorescent OLEDs. (n.d.). American Chemical Society. Retrieved from a web search of the file. [Link]

Sources

- 1. noctiluca.eu [noctiluca.eu]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. ossila.com [ossila.com]

- 4. nbinno.com [nbinno.com]

- 5. warshel.com [warshel.com]

- 6. 26DCZPPY | 1013405-24-7 [m.chemicalbook.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: A Core Material for Advanced Organic Electronics

Introduction: The Critical Role of Thermal Stability in Organic Electronics

In the rapidly advancing field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs), the operational stability and lifespan of devices are paramount. A key determinant of this longevity is the thermal stability of the constituent organic materials. This technical guide provides a comprehensive analysis of the thermal properties of 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine, a state-of-the-art bipolar host material. This compound is a cornerstone in the emissive layer of modern OLEDs, facilitating efficient charge transport and energy transfer to phosphorescent emitters.[1] Its unique molecular architecture, which combines electron-donating carbazole moieties with an electron-accepting pyridine core, not only endows it with excellent charge carrier mobilities but also remarkable thermal robustness.[1][2] Understanding the nuances of its thermal behavior is crucial for researchers, scientists, and drug development professionals aiming to design and fabricate next-generation organic electronic devices with enhanced durability and performance.

Molecular Structure and its Intrinsic Link to Thermal Stability

The exceptional thermal stability of this compound is not a fortuitous property but a direct consequence of its carefully designed molecular structure. The molecule's architecture is built upon a foundation of rigid aromatic units, which inherently require significant thermal energy to induce decomposition.

At the heart of the molecule lies a pyridine ring, a robust heterocyclic aromatic compound. Attached to this central core are two phenyl rings, which in turn are substituted with carbazole units. Carbazole is a well-known electron-rich unit that provides not only good hole-transporting properties but also high thermal and electrochemical stability due to its rigid, fused-ring structure.[1][3] The inherent rigidity of these carbazole and pyridine moieties is a primary contributor to the high thermal stability of the overall molecule.[1] This structural rigidity minimizes vibrational modes that can lead to bond cleavage at elevated temperatures.

Furthermore, the molecule's bipolar nature, arising from the electron-donating carbazole and electron-accepting pyridine components, leads to strong intermolecular interactions in the solid state.[2] These interactions, including π-π stacking of the aromatic rings, create a densely packed and stable amorphous solid, further enhancing its resistance to thermal degradation. The absence of flexible aliphatic chains in the core structure also contributes significantly to its high decomposition temperature.

Caption: Molecular architecture of this compound.

Quantitative Thermal Analysis: Key Performance Metrics

The thermal stability of this compound has been experimentally verified using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses provide critical data points that quantify the material's behavior at elevated temperatures.

| Thermal Property | Value | Significance in Application |

| Decomposition Temperature (Td) | > 370 °C (at 5% weight loss)[4] | Indicates exceptional stability under the high temperatures required for vacuum deposition during OLED fabrication and ensures longevity during device operation. |

| Melting Point (Tm) | 228.0 - 232.0 °C[3][5] | Defines the transition from a solid to a liquid state. A high melting point is indicative of strong intermolecular forces and a stable solid form. |

| Glass Transition Temperature (Tg) | 127 - 139 °C (for related pyridinyl-carbazole derivatives)[4] | Represents the temperature at which the amorphous solid transitions from a rigid, glassy state to a more rubbery state. A high Tg is crucial for maintaining the morphological stability of the thin films in OLED devices, preventing deformation and degradation over time. |

Experimental Protocols for Thermal Characterization

To ensure the reproducibility and accuracy of thermal analysis data, standardized experimental protocols are essential. The following sections detail the step-by-step methodologies for performing TGA and DSC on this compound.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of the material by measuring the change in mass as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sublimed grade this compound sample into an alumina or platinum pan.

-

Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The decomposition temperature (Td) is determined as the temperature at which a 5% weight loss of the sample is observed from the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the glass transition temperature (Tg) and melting temperature (Tm) by measuring the difference in heat flow between the sample and a reference as a function of temperature.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation: Hermetically seal 3-5 mg of the this compound sample in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Perform the analysis under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from 30 °C to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min. This step removes the thermal history of the sample.

-

Cooling Scan: Cool the sample to 30 °C at a controlled rate of 10 °C/min.

-

Second Heating Scan: Heat the sample again from 30 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve during the second heating scan.

-

The melting temperature (Tm) is identified as the peak temperature of the endothermic event in the first heating scan.

-

Caption: Experimental workflow for TGA and DSC analysis.

Conclusion: A Thermally Robust Building Block for Future Electronics

This compound stands out as a premier bipolar host material, not only for its excellent electronic properties but also for its exceptional thermal stability. Its high decomposition temperature and glass transition temperature are direct results of its rigid, aromatic molecular structure. This inherent robustness is a critical attribute that enables the fabrication of durable and long-lasting OLED devices. The detailed thermal analysis and standardized protocols presented in this guide provide researchers and developers with the essential knowledge to effectively utilize this material and to design the next generation of thermally stable components for the ever-evolving landscape of organic electronics.

References

- Vertex AI Search. (2026). High Purity Carbazole Derivative: Advanced Materials for Organic Electronics and OLEDs.

- Sigma-Aldrich. (2026). This compound.

- Echemi. (2026). This compound.

- PubMed Central. (2026). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.

- ChemicalBook. (2026). This compound | 1013405-24-7.

- Heynova. (2026). This compound 1013405-24-7 C41H27N3.

- MDPI. (2026). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review.

- RSC Publishing. (2026). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)

- Benchchem. (2026).

- TCI Chemicals. (2026). 2,6-Bis[3-(9H-carbazol-9-yl)phenyl]pyridine.

- Lumora Chemicals. (2026). 2,6-Bis[3-(9H-carbazol-9-yl)phenyl]pyridine.

- CymitQuimica. (2026). This compound.

- ResearchGate. (2026). Structural isomers of 9-(pyridin-2-yl)-9H-carbazole in combination with 9′H-9,3′:6′,9″-tercarbazole and their application to high efficiency solution processed green TADF OLEDs | Request PDF.

- DergiPark. (2026). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films.

- TR Dizin. (2026). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films.

- ResearchGate. (2026). Carbazole/phenylpyridine hybrid compound as dual role of efficient host and ligand of iridium complex: Well matching of host-dopant for solution-processed green phosphorescent OLEDs.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). OLED Material Purity: The Impact of this compound Quality.

Sources

- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

solubility of 26DCzPPy in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Bis[3-(9H-Carbazol-9-yl)phenyl]pyridine (26DCzPPy) in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2,6-Bis[3-(9H-Carbazol-9-yl)phenyl]pyridine (26DCzPPy), a key bipolar host material in organic light-emitting diode (OLED) technology. Recognizing the scarcity of publicly available quantitative solubility data for this complex organic semiconductor, this document emphasizes a dual approach: theoretical prediction using Hansen Solubility Parameters (HSP) and a detailed, self-validating experimental protocol for accurate quantification. This guide is intended for researchers, chemists, and materials scientists in the fields of organic electronics and drug development who require a robust understanding of 26DCzPPy's solution-phase behavior for device fabrication, purification, and formulation.

Introduction: The Critical Role of Solubility in 26DCzPPy Applications

2,6-Bis[3-(9H-Carbazol-9-yl)phenyl]pyridine, commonly known as 26DCzPPy, is a high-performance bipolar host material with the chemical formula C₄₁H₂₇N₃.[1][2] Its molecular architecture, featuring electron-donating carbazole moieties and an electron-accepting pyridine core, facilitates balanced charge transport, making it invaluable for high-efficiency OLEDs.[1][3][4] The performance of devices fabricated from 26DCzPPy, particularly those processed from solution, is critically dependent on its solubility.

A thorough understanding of solubility is paramount for:

-

Solution-Based Device Fabrication: Techniques such as spin-coating, blade-coating, and inkjet printing require the uniform dissolution of 26DCzPPy to form high-quality, homogeneous thin films.

-

Purification: Recrystallization, a primary method for achieving the high purity (>99%) required for electronic applications, relies on selecting a solvent system with optimal solubility characteristics (high solubility at elevated temperatures and low solubility at room temperature).[1]

-

Formulation and Blending: 26DCzPPy is often co-dissolved with other materials, such as phosphorescent dopants.[3] Solvent choice dictates the stability and morphology of these blends.

This guide will first explore the theoretical underpinnings of 26DCzPPy's solubility based on its structure and then provide a rigorous experimental workflow for its quantitative determination.

Theoretical Framework for Predicting Solubility

Direct quantitative solubility data for 26DCzPPy is not widely published, a common scenario for specialized research materials.[5] Therefore, a predictive approach based on molecular structure and solvent properties is the logical starting point.

Structural Analysis and the "Like Dissolves Like" Principle

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[6][7]

-

26DCzPPy (Solute): The 26DCzPPy molecule is large and predominantly aromatic, contributing to significant van der Waals forces (dispersion forces). The carbazole and phenyl rings are non-polar.[8] However, the central pyridine ring, with its nitrogen heteroatom, introduces a degree of polarity and the potential for dipole-dipole interactions.[9][10] The lone pair on the nitrogen can also act as a hydrogen bond acceptor.

-

Solvents: Organic solvents can be broadly classified by their polarity.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Primarily interact through dispersion forces.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetone): Possess a dipole moment but lack O-H or N-H bonds. They engage in dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Have O-H or N-H bonds and can act as hydrogen bond donors and acceptors.

-

Based on its structure, 26DCzPPy is expected to be most soluble in solvents that can effectively interact with its large aromatic system while also accommodating its moderate polarity—polar aprotic solvents are often good candidates. Its solubility in highly non-polar alkanes or highly polar protic solvents like water is expected to be poor.

Hansen Solubility Parameters (HSP): A Quantitative Approach

The Hansen Solubility Parameter (HSP) model provides a more nuanced method for predicting solubility by breaking down the total cohesive energy of a substance into three components.[11]

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from molecular dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding.

The principle is that a solute will dissolve in a solvent if their HSP values are similar. The "distance" (Ra) between the HSPs of a solvent and a solute in the three-dimensional Hansen space can be calculated:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP values for 26DCzPPy are not published, we can estimate them based on its constituent parts. Given the large carbazole and phenyl components, a high δD is expected. The pyridine core suggests a moderate δP , and the nitrogen lone pair implies a low-to-moderate δH (as an acceptor).

The table below lists the HSPs for several common organic solvents. Researchers can use this table to select candidate solvents that are theoretically "close" to 26DCzPPy for experimental validation.[12][13][14]

Table 1: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

|---|---|---|---|

| Toluene | 18.0 | 1.4 | 2.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The following section provides a detailed, step-by-step protocol for determining the solubility of 26DCzPPy using the isothermal shake-flask method, followed by quantification via UV-Vis spectrophotometry. This method is a self-validating system as it relies on reaching thermodynamic equilibrium and using a calibrated analytical technique.[15]

Required Equipment and Reagents

-

26DCzPPy (high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

-

Vials with Teflon-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)

-

UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of 26DCzPPy solubility.

Step-by-Step Protocol

Part A: Calibration Curve Generation

The causality behind this step is the Beer-Lambert Law, which states that absorbance is directly proportional to concentration. A calibration curve is essential for accurately converting the absorbance measurement of the unknown saturated solution into a concentration value.

-

Prepare a Stock Solution: Accurately weigh a small amount of 26DCzPPy (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL in a volumetric flask) in which it is reasonably soluble, such as Dichloromethane (DCM). This is your stock solution of known concentration (e.g., 0.1 mg/mL).

-

Create Standard Dilutions: Perform a series of precise dilutions from the stock solution to create at least five standards of decreasing concentration.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each standard at one of the known maximum absorption wavelengths for 26DCzPPy (λmax = 239 nm or 292 nm in DCM).[1] Use the pure solvent as a blank.

-

Plot the Curve: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be >0.99 for a reliable curve.

Part B: Saturated Solution Preparation and Analysis

-

Prepare Slurry: Add an excess amount of 26DCzPPy to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Equilibration: Place the vial in the thermostatic shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.

-

Sample Collection: After equilibration, allow the vial to sit undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the clear supernatant using a syringe.

-

Filtration: Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any suspended microcrystals, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the pure solvent. The dilution factor should be chosen to ensure the final absorbance falls within the linear range of your calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the same λmax used for the calibration curve.

Calculation of Solubility

-

Determine Diluted Concentration: Using the equation from your calibration curve (C = (Absorbance - c) / m), calculate the concentration of your diluted sample.

-

Calculate Original Solubility: Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All experimentally determined quantitative data should be summarized for clear comparison.

Table 2: Solubility of 26DCzPPy in Various Organic Solvents at 25°C

| Solvent | Polarity Index | Boiling Point (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

|---|---|---|---|---|

| Toluene | 2.4 | 111 | [Experimental Data] | [Calculated Data] |

| THF | 4.0 | 66 | [Experimental Data] | [Calculated Data] |

| DCM | 3.1 | 40 | [Experimental Data] | [Calculated Data] |

| Chloroform | 4.1 | 61 | [Experimental Data] | [Calculated Data] |

| Acetone | 5.1 | 56 | [Experimental Data] | [Calculated Data] |

| DMF | 6.4 | 153 | [Experimental Data] | [Calculated Data] |

| DMSO | 7.2 | 189 | [Experimental Data] | [Calculated Data] |

| Methanol | 5.1 | 65 | [Experimental Data] | [Calculated Data] |

Visualizing Solubility with Hansen Space

The relationship between solvent properties and the measured solubility can be visualized using a Hansen space plot. Good solvents for 26DCzPPy will cluster together in this 3D space, forming a "solubility sphere."

Caption: Conceptual Hansen Space showing the solubility sphere of 26DCzPPy.

Conclusion

References

-

Noctiluca. (n.d.). 26DCzPPy | C41H27N3 | 1013405-24-7. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Carbazole. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

S.T.A.R. General Chemistry. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a general chemistry lab manual source.

-

Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. DOI:10.1039/D4TC00324A. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Request PDF. (2025). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. Retrieved from [Link]

-

ACS Publications. (n.d.). Mutual solubility of water and pyridine derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Career Henan Chemical Co. (n.d.). 26DCZPPY;2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Designer Solvent Blends. Retrieved from [Link]

-

Warshel Chemical Ltd. (n.d.). 26DCzPPy CAS 1013405-24-7. Retrieved from [Link]

Sources

- 1. noctiluca.eu [noctiluca.eu]

- 2. warshel.com [warshel.com]

- 3. ossila.com [ossila.com]

- 4. 26DCZPPY;this compound CAS-no-1013405-24-7 - Career Henan Chemical Co. [coreychem.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Pyridine [chemeurope.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 13. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 14. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 15. benchchem.com [benchchem.com]

HOMO and LUMO energy levels of 26DCzPPy

An In-Depth Technical Guide to the Frontier Molecular Orbital Energies of 26DCzPPy

Abstract